N-(1,3-benzodioxol-5-yl)-2-(1H-1,2,3-benzotriazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-yl)-2-(1H-1,2,3-benzotriazol-1-yl)acetamide, also known as BTA-1, is a chemical compound that has been extensively studied for its potential therapeutic applications. BTA-1 was first synthesized in 1996 by researchers at the University of California, San Francisco. Since then, it has been the subject of numerous scientific studies investigating its mechanism of action, biochemical and physiological effects, and potential applications in the fields of neuroscience and cancer research.
Mecanismo De Acción
The exact mechanism of action of N-(1,3-benzodioxol-5-yl)-2-(1H-1,2,3-benzotriazol-1-yl)acetamide is not fully understood, but it is believed to act through a number of different pathways. One proposed mechanism is that this compound may act as a free radical scavenger, reducing oxidative stress and protecting cells from damage. Another proposed mechanism is that this compound may modulate the activity of ion channels, which are involved in the regulation of neuronal excitability and cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects. In addition to its neuroprotective and anti-cancer properties, this compound has been shown to have anti-inflammatory effects, and may have potential as a treatment for inflammatory disorders such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(1,3-benzodioxol-5-yl)-2-(1H-1,2,3-benzotriazol-1-yl)acetamide is that it is relatively easy to synthesize, and can be obtained in high purity. Another advantage is that it has been extensively studied, and its mechanism of action and potential therapeutic applications are well understood. However, one limitation is that its efficacy in vivo has not yet been fully established, and further studies are needed to determine its potential as a therapeutic agent.
Direcciones Futuras
There are a number of potential future directions for research on N-(1,3-benzodioxol-5-yl)-2-(1H-1,2,3-benzotriazol-1-yl)acetamide. One area of interest is the development of this compound derivatives that may have improved efficacy or selectivity for specific targets. Another area of interest is the investigation of this compound's potential as a treatment for other neurodegenerative disorders, such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Additionally, further studies are needed to determine the optimal dosage and administration route for this compound, as well as its potential side effects and toxicity.
Métodos De Síntesis
The synthesis of N-(1,3-benzodioxol-5-yl)-2-(1H-1,2,3-benzotriazol-1-yl)acetamide involves a multi-step process that begins with the reaction of 3,4-methylenedioxyaniline with 2-nitrobenzaldehyde to form an intermediate compound. This intermediate is then reduced to form the corresponding amine, which is subsequently reacted with 1H-1,2,3-benzotriazole-1-acetic acid to yield this compound.
Aplicaciones Científicas De Investigación
N-(1,3-benzodioxol-5-yl)-2-(1H-1,2,3-benzotriazol-1-yl)acetamide has been the subject of numerous scientific studies investigating its potential therapeutic applications. One area of research has focused on its potential use as a neuroprotective agent. Studies have shown that this compound can protect neurons from oxidative stress and excitotoxicity, which are implicated in a range of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Another area of research has focused on this compound's potential anti-cancer properties. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo, and may have potential as a chemotherapeutic agent.
Propiedades
Fórmula molecular |
C15H12N4O3 |
---|---|
Peso molecular |
296.28 g/mol |
Nombre IUPAC |
N-(1,3-benzodioxol-5-yl)-2-(benzotriazol-1-yl)acetamide |
InChI |
InChI=1S/C15H12N4O3/c20-15(8-19-12-4-2-1-3-11(12)17-18-19)16-10-5-6-13-14(7-10)22-9-21-13/h1-7H,8-9H2,(H,16,20) |
Clave InChI |
GKMAVEWJGAVYPE-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C4=CC=CC=C4N=N3 |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C4=CC=CC=C4N=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.